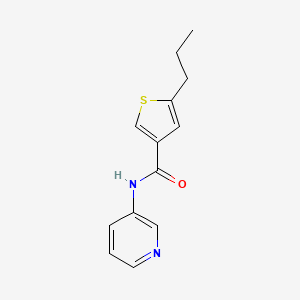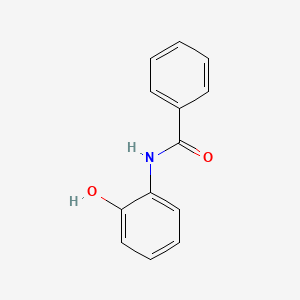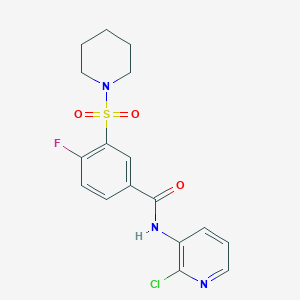![molecular formula C19H21NO5 B5124443 2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-nitrobenzaldehyde](/img/structure/B5124443.png)
2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-nitrobenzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and biochemistry. This compound is commonly known as INB-5 and is a member of the nitrobenzaldehyde family. INB-5 is a yellow crystalline powder that is used in various laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of INB-5 is not fully understood, but studies have shown that the compound induces apoptosis in cancer cells by activating the caspase pathway. INB-5 has also been shown to inhibit the growth of bacterial cells by disrupting their cell walls and membranes.
Biochemical and physiological effects:
INB-5 has been shown to have a variety of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation. Additionally, INB-5 has been shown to have antioxidant properties and may protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
INB-5 has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and has a high purity level. INB-5 is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, the compound has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on INB-5. One area of interest is the development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Another potential direction is the use of INB-5 as a diagnostic tool for cancer detection. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in the field of medicine and biochemistry.
Méthodes De Synthèse
INB-5 can be synthesized through a multistep process that involves the reaction of 2-isopropyl-5-methylphenol with ethylene oxide to form 2-(2-isopropyl-5-methylphenoxy)ethanol. The resulting product is then reacted with 5-nitrobenzaldehyde in the presence of a catalyst to form INB-5. This synthesis method has been optimized to produce high yields of pure INB-5.
Applications De Recherche Scientifique
INB-5 has been extensively studied for its potential applications in the field of medicine. The compound has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. INB-5 has also been studied for its potential use as a diagnostic tool for cancer detection. Additionally, INB-5 has been shown to have antimicrobial properties and may be used as a potential treatment for bacterial infections.
Propriétés
IUPAC Name |
2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]-5-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13(2)17-6-4-14(3)10-19(17)25-9-8-24-18-7-5-16(20(22)23)11-15(18)12-21/h4-7,10-13H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVZCKUTFDDUEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(5-Methyl-2-propan-2-ylphenoxy)ethoxy]-5-nitrobenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5124380.png)
![2-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5124397.png)
![2-methyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5124411.png)
![ethyl 2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5124414.png)
![methyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]propanoate](/img/structure/B5124419.png)

![N-[5-(aminosulfonyl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5124429.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5124432.png)
![O,O-diethyl [anilino(phenyl)methyl]phosphonothioate](/img/structure/B5124442.png)

![2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5124456.png)
![5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5124458.png)